N-({4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}sulfonyl)acetamide
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Overview
Description
N-({4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}sulfonyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzoxadiazole ring, a nitro group, and a sulfonylacetamide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}sulfonyl)acetamide typically involves multiple steps:
Formation of the Benzoxadiazole Ring: This step often starts with the nitration of an appropriate aromatic precursor to introduce the nitro group.
Amination: The nitro group is then reduced to an amine, which is subsequently reacted with a sulfonyl chloride to form the sulfonamide linkage.
Acetylation: Finally, the sulfonamide is acetylated to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-({4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}sulfonyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-({4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}sulfonyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular pathways, leading to the disruption of normal cellular functions, which is beneficial in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-({4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}sulfonyl)acetamide: shares similarities with other benzoxadiazole derivatives and sulfonamides.
Benzoxadiazole Derivatives: Compounds like 4-nitro-2,1,3-benzoxadiazole exhibit similar fluorescent properties.
Sulfonamides: Compounds like sulfanilamide have similar antimicrobial properties.
Uniqueness
Structural Uniqueness: The combination of the benzoxadiazole ring, nitro group, and sulfonylacetamide moiety makes this compound unique.
Functional Uniqueness:
Properties
Molecular Formula |
C14H11N5O6S |
---|---|
Molecular Weight |
377.33 g/mol |
IUPAC Name |
N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C14H11N5O6S/c1-8(20)18-26(23,24)10-4-2-9(3-5-10)15-11-6-7-12(19(21)22)14-13(11)16-25-17-14/h2-7,15H,1H3,(H,18,20) |
InChI Key |
IXDLOPZMHOMLAB-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
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